molecular formula C15H23FN4O2S B3013787 3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride CAS No. 2411305-22-9

3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride

Cat. No.: B3013787
CAS No.: 2411305-22-9
M. Wt: 342.43
InChI Key: TZFFBORNJGQGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride is a complex organic compound that features a piperidine ring, a piperazine ring, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yielding reactions and scalable processes, would apply. Optimization of reaction conditions to maximize yield and purity is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine and piperazine rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the piperidine and piperazine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can inhibit the function of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride is unique due to its specific combination of a piperidine ring, a piperazine ring, and a sulfonyl fluoride group. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O2S/c16-23(21,22)20-7-3-4-14(13-20)12-18-8-10-19(11-9-18)15-5-1-2-6-17-15/h1-2,5-6,14H,3-4,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFFBORNJGQGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)F)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.